6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane
Overview
Description
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is a useful research compound. Its molecular formula is C24H32O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chelation and Metal Complex Formation
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane and its derivatives are frequently used in the formation of metal complexes due to their ability to act as chelating agents. For instance, the synthesis of a bifunctional chelating agent using an azamacrocyclic ligand, derived from a similar macrocyclic structure, has been reported. This agent is used as a radionuclide carrier in cancer chemotherapy, highlighting its significance in medicinal chemistry (Moreau et al., 1997). Furthermore, studies on the synthesis and X-ray crystal structures of iron(II) and manganese(II) complexes using unsubstituted and benzyl substituted cross-bridged tetraazamacrocycles provide insights into the ligands' enforced geometry on the metals, which is crucial for understanding their catalytic activities and stability (Hubin et al., 2003).
Ligand Synthesis and Structural Analysis
The compound also plays a pivotal role in the synthesis of new ligands and the structural analysis of their complexes. For example, the synthesis of 6-amino-6-(4-aminobenzyl)-1,4,8,11-tetra-azacyclotetradecane, a new pentadentate polyamine ligand, has been reported, along with the crystal structure of its Co(III) complex, showcasing the compound's relevance in enhancing our understanding of molecular geometry and coordination chemistry (Amadei et al., 1999).
Electrochemical Studies and Ion Interaction
Electrospray mass spectrometry (ESMS) studies have utilized crown ethers and tetraazamacrocycles, like this compound, to investigate interactions between various metal ions, providing valuable insights into the stoichiometry of complex formation and the influence of structural factors like cavity size and flexibility on ion binding (Colton et al., 1995).
Crown Ether Derivatives and Selectivity Enhancement
The compound's derivatives have been studied for their selectivity in ion binding, particularly focusing on enhancing selectivity for certain ions like Li+ against Na+ and K+. This research is crucial for developing more efficient ion-selective electrodes and sensors (Kimura et al., 1986).
Proton-driven Self-assembly and Logic Gates
In the realm of supramolecular chemistry, proton-driven self-assembled systems based on cyclam-cored dendrimers have been explored. These systems demonstrate complex behaviors such as the formation of adducts and their potential application in constructing molecular logic gates, highlighting the role of such macrocyclic compounds in the development of smart materials and molecular devices (Bergamini et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as Lithium Ionophore VI , is lithium ions (Li+) . This compound serves as a neutral carrier in PVC ion-selective electrodes .
Mode of Action
This compound interacts with its target by selectively binding to lithium ions. This interaction improves the selectivity of the electrode for lithium ions over sodium (Na+) and potassium (K+) ions .
Biochemical Pathways
It’s known that the compound’s action influences the movement of lithium ions, which are crucial in various cellular processes, including signal transduction and maintaining cell potential .
Pharmacokinetics
As a crown ether derivative, it’s likely to have unique pharmacokinetic properties related to its ability to form complexes with cations .
Result of Action
The primary result of the action of this compound is the enhanced selectivity of ion-selective electrodes for lithium ions. This allows for more accurate measurement of lithium ion concentrations, which is particularly useful in clinical settings where monitoring lithium levels is essential .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in a PVC ion-selective electrode, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other ions .
Safety and Hazards
Properties
IUPAC Name |
6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUFHBMXZLDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399929 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-21-7 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane contribute to the selectivity of lithium ion-selective electrodes?
A: this compound acts as an ionophore in Li-ISE membranes. [, ] Ionophores are molecules designed to selectively bind to specific ions, in this case, lithium ions (Li+). This selectivity stems from the ionophore's molecular structure, which creates a cavity with a size and chemical environment preferential for Li+ binding. The presence of the two benzyl groups on the tetraoxacyclotetradecane ring likely contributes to the steric hindrance that hinders larger ions, like sodium (Na+), from binding effectively. This selective binding of Li+ by the ionophore is crucial for the electrode's ability to measure Li+ concentrations accurately, even in the presence of other ions. []
Q2: What are the advantages of using a Li-ISE incorporating this compound in a clinical setting?
A2: Research indicates that a Li-ISE utilizing a membrane containing this compound exhibits several beneficial characteristics for clinical applications:
- Fast kinetic response: This allows for rapid measurement of Li+ concentrations. []
- Good precision and reproducibility: This ensures reliable and consistent results across measurements. []
- High sensitivity: The electrode can detect small changes in Li+ concentrations, which is critical for monitoring therapeutic drug levels. []
- Sustained sensitivity: The membrane retains its sensitivity even after prolonged contact with biological samples, enhancing its practicality for clinical use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.